molecular formula C26H21NO5S2 B11600520 ethyl (5Z)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11600520
M. Wt: 491.6 g/mol
InChI Key: BVKSJRFCZXARLP-BMAZNJHVSA-N
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Description

ETHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the furan moiety: This step may involve coupling reactions with furan derivatives.

    Amidation and esterification:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE depends on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.

    Modulation of signaling pathways: It may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with various substituents. Examples include:

    Thiophene-2-carboxylate derivatives: These compounds have similar structural features and chemical properties.

    Furan-thiophene hybrids: Compounds that combine furan and thiophene moieties.

Uniqueness

ETHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21NO5S2

Molecular Weight

491.6 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methylbenzoyl)imino-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C26H21NO5S2/c1-3-31-26(30)22-23(28)20(34-25(22)27-24(29)17-11-9-16(2)10-12-17)15-18-13-14-21(32-18)33-19-7-5-4-6-8-19/h4-15,28H,3H2,1-2H3/b20-15-,27-25?

InChI Key

BVKSJRFCZXARLP-BMAZNJHVSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/SC1=NC(=O)C4=CC=C(C=C4)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC(=O)C4=CC=C(C=C4)C)O

Origin of Product

United States

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